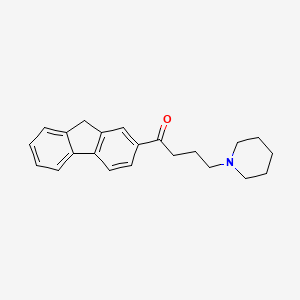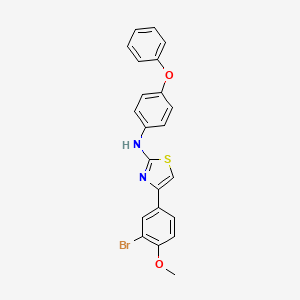
1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one is an organic compound that features a fluorenyl group attached to a butanone backbone, with a piperidine ring at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method starts with the fluorenyl ketone, which undergoes a Grignard reaction with a suitable piperidine derivative. The reaction conditions often include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. Catalysts and automated systems are employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Fluorenyl carboxylic acids or ketones.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the piperidine ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-(9H-fluoren-2-yl)-4-(morpholin-4-yl)butan-1-one: Similar structure but with a morpholine ring instead of piperidine.
1-(9H-fluoren-2-yl)-4-(pyrrolidin-1-yl)butan-1-one: Contains a pyrrolidine ring.
1-(9H-fluoren-2-yl)-4-(azepan-1-yl)butan-1-one: Features an azepane ring.
Uniqueness: 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one is unique due to the combination of the fluorenyl and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H25NO |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-2-yl)-4-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C22H25NO/c24-22(9-6-14-23-12-4-1-5-13-23)18-10-11-21-19(16-18)15-17-7-2-3-8-20(17)21/h2-3,7-8,10-11,16H,1,4-6,9,12-15H2 |
Clave InChI |
OHPSURDOCWFWPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536139.png)


![(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11536149.png)

![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)
![Methyl 2-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B11536166.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B11536169.png)
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536174.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536182.png)
![Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate](/img/structure/B11536193.png)
![1-[4-(Decyloxy)phenyl]-3-tritylurea](/img/structure/B11536199.png)
![methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11536207.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate](/img/structure/B11536222.png)
